molecular formula C20H18FN3O2 B15111604 1-(4-fluorophenyl)-3-[(4-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one

1-(4-fluorophenyl)-3-[(4-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B15111604
M. Wt: 351.4 g/mol
InChI Key: JYGHRNITQFGENS-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-3-[(4-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group and a methoxyphenylamino group attached to a tetrahydroindazol core. Its distinct chemical properties make it a subject of interest in medicinal chemistry and material science.

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-3-[(4-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-fluoroaniline with 4-methoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized under acidic conditions to yield the desired indazol derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

1-(4-fluorophenyl)-3-[(4-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced form, altering its electronic properties.

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-fluorophenyl)-3-[(4-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-[(4-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

1-(4-fluorophenyl)-3-[(4-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one can be compared with similar compounds such as:

Properties

Molecular Formula

C20H18FN3O2

Molecular Weight

351.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-(4-methoxyanilino)-6,7-dihydro-5H-indazol-4-one

InChI

InChI=1S/C20H18FN3O2/c1-26-16-11-7-14(8-12-16)22-20-19-17(3-2-4-18(19)25)24(23-20)15-9-5-13(21)6-10-15/h5-12H,2-4H2,1H3,(H,22,23)

InChI Key

JYGHRNITQFGENS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NN(C3=C2C(=O)CCC3)C4=CC=C(C=C4)F

Origin of Product

United States

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